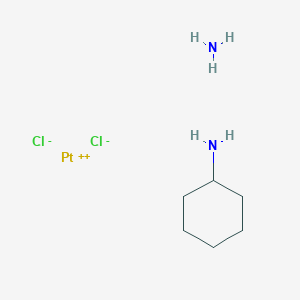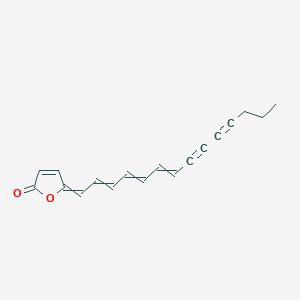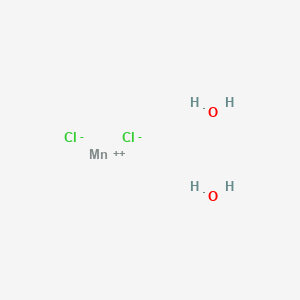
Mangan(II)-chlorid-Dihydrat
Übersicht
Beschreibung
Manganese dichloride dihydrate, also known as Manganese dichloride dihydrate, is a useful research compound. Its molecular formula is Cl2H4MnO2 and its molecular weight is 161.87 g/mol. The purity is usually 95%.
The exact mass of the compound Manganese dichloride dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Manganese dichloride dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese dichloride dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
In der Umweltwissenschaft wird Mangan(II)-chlorid-Dihydrat verwendet, um die Oxidationsmechanismen von Mangan durch Mikroben zu untersuchen. Dies ist wichtig, um die natürlichen Wasserreinigungsprozesse und den biogeochemischen Kreislauf von Metallen zu verstehen {svg_1}. Es spielt auch eine Rolle bei der Sanierung von Schadstoffen, da biogene Manganoxide sich als vielversprechend erwiesen haben, um Verunreinigungen aus Wasserquellen zu oxidieren und zu entfernen {svg_2}.
Pharmazeutika
This compound wird in der Pharmaindustrie eingesetzt, insbesondere in der totalen parenteralen Ernährung (TPN), wo es dazu beiträgt, den Manganspiegel im Serum aufrechtzuerhalten und Mangelsymptome zu verhindern {svg_3}. Seine Rolle als Spurenelement ist entscheidend für Patienten, die ihre Nahrung nicht oral aufnehmen können.
Landwirtschaft
In der Landwirtschaft werden Manganverbindungen wie this compound als Futtermittelzusätze für Tiere verwendet, um sicherzustellen, dass sie ausreichend Mangan erhalten, das für ihr Wachstum und ihre allgemeine Gesundheit notwendig ist {svg_4}. Es ist auch an der Synthese von Chlorophyll beteiligt und wirkt als Aktivator für bestimmte Enzyme in Pflanzen.
Materialwissenschaften
This compound wird in der Materialwissenschaft zur Synthese von Manganverbindungen und -materialien verwendet. Es dient als Vorläufer für die Herstellung verschiedener Mangansalze und -komplexe, die Anwendungen in der Elektronik, Katalyse und als Pigmente finden {svg_5}.
Chemische Synthese
In der chemischen Synthese wird this compound als Katalysator oder Reagenz in verschiedenen organischen Reaktionen eingesetzt. Zum Beispiel kann es die Synthese von Dihydropyrimidin-2(1H)-onen unter Mikrowellenbedingungen beschleunigen, die wichtige Verbindungen in der medizinischen Chemie sind {svg_6}.
Wirkmechanismus
Target of Action
Manganese (II) chloride, also known as Manganous chloride dihydrate, primarily targets enzymes in the human body. It acts as a cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and manganese superoxide dismutase .
Mode of Action
Manganese (II) chloride interacts with its targets by binding to the active sites of these enzymes, thereby enabling or enhancing their catalytic activity . It plays a crucial role in the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II .
Biochemical Pathways
Manganese (II) chloride is involved in several biochemical pathways. It plays a significant role in photosynthesis, where it is a crucial component of the water-splitting complex of photosystem II . It also participates in the regulation of various physiological processes by acting as a cofactor for proteins .
Pharmacokinetics
Manganese (II) chloride is readily soluble in water , which facilitates its absorption and distribution in the body.
Result of Action
The action of Manganese (II) chloride at the molecular and cellular level results in the activation of various enzymes and the facilitation of several biochemical reactions. This includes the catalysis of the water-splitting reaction in photosystem II, which is a crucial step in the process of photosynthesis .
Action Environment
The action, efficacy, and stability of Manganese (II) chloride can be influenced by various environmental factors. For instance, its solubility in water can affect its bioavailability and hence its biological activity . .
Eigenschaften
IUPAC Name |
manganese(2+);dichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFZBNRLPHEP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7773-01-5 (Parent) | |
| Record name | Manganese chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40942793 | |
| Record name | Manganese(2+) chloride--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20603-88-7 | |
| Record name | Manganese chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) chloride--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese chloride, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2SV2Q506G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the critical solution temperature of Manganous chloride dihydrate with Ammonium chloride?
A1: The research paper "CLVII.—A critical solution temperature for solids in the binary system ammonium chloride–manganous chloride dihydrate" [] investigates the phase diagram of a mixture containing Ammonium chloride and Manganous chloride dihydrate. Understanding the critical solution temperature, where the two solids become completely miscible, provides insights into the thermodynamic properties of the mixture. This knowledge can be valuable for applications like material science, where controlling the properties of solid mixtures is crucial.
Q2: How does the ferroelectric nature of Manganous chloride dihydrate relate to its mechanoluminescence?
A2: While the provided abstract for "Mechanoluminescence of ferroelectric crystals" [] does not explicitly mention Manganous chloride dihydrate, it addresses the broader phenomenon of mechanoluminescence in ferroelectric materials. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an applied electric field. Mechanoluminescence, the emission of light in response to mechanical stress, is often observed in these materials. Further research is needed to understand the specific mechanisms connecting ferroelectricity and mechanoluminescence in Manganous chloride dihydrate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




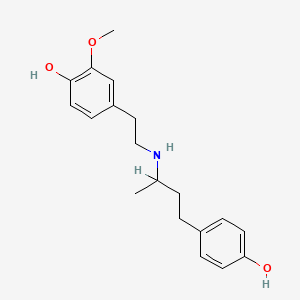

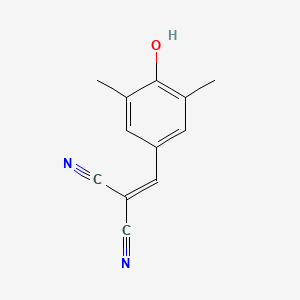

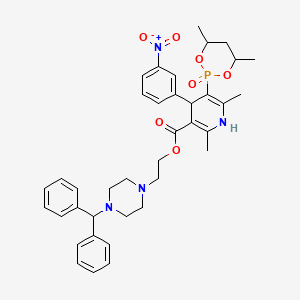
![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)

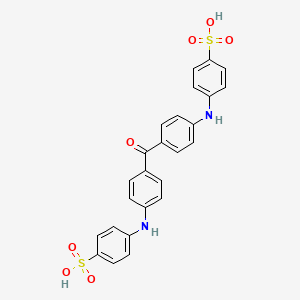
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenoxy]oxane-2-carboxylic acid](/img/structure/B1198498.png)
![[(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1198499.png)
